N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C15H22BNO3. It is a boronic acid derivative, often used in organic synthesis and various scientific research applications. The compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 3-dimethylaminobenzoyl chloride with bis(pinacolato)diboron in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. The purification process may include advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or organometallic compounds are employed in substitution reactions
Major Products
The major products formed from these reactions include various boronic acids, boronate esters, and other boron-containing compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in catalytic processes and in the design of boron-containing drugs .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with different functional groups
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic acid derivative with a pyridine ring
Uniqueness
N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific functional groups, which provide distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C15H22BNO3 |
---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C15H22BNO3/c1-10-7-11(13(18)17-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3,(H,17,18) |
InChI Key |
CKCXEXPWGVVXDT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)NC)C |
Origin of Product |
United States |
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